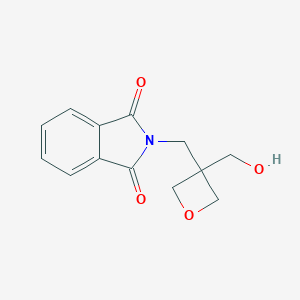

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

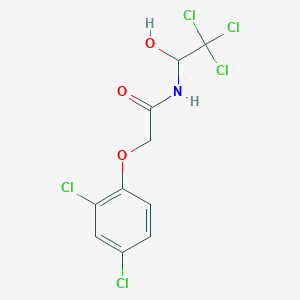

“2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is a chemical compound that is used in scientific research. Its unique properties make it valuable in various applications, such as drug discovery and organic synthesis. It is a versatile material with a molecular formula of C13H13NO4 and a molecular weight of 247.25 .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “this compound”, has been reported in various studies. One method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H13NO4, and its molecular weight is 247.25 .

Applications De Recherche Scientifique

Chemical and Biological Potentiality

The compound 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione falls under the class of oxygen and nitrogen heterocycles, which are prevalent in numerous natural substances and biologically active molecules. Particularly, scaffolds like phthalan, isochroman, and isoindoline, to which this compound is related, are found in various products, including antimycotics, antibiotics, antioxidants, pigments, and fluorophores. The synthesis methods and biological potentiality of these scaffolds have been extensively studied, emphasizing their significance in medical and pharmaceutical fields. The cyclocarbonylative Sonogashira coupling method is notably valuable for constructing such compounds due to its atom-economic nature, enabling the formation of alkylidenephthalans, -isochromans, and -isoindolines (Albano & Aronica, 2017).

Antioxidant Activity Analysis

The compound's relevance to antioxidant activity is significant, as it is part of the broader study of antioxidants in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant capacity of complex samples often involves employing a combination of chemical and electrochemical methods. These methods provide insights into the operating mechanisms and kinetics of processes involving antioxidants. The study of such compounds is critical for advancing knowledge in these sectors and improving health outcomes (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

The compound's framework is structurally related to isoindolines, which are of considerable interest in medicinal chemistry. The development of synthetic methods to enhance the medicinal and biological properties of compounds like curcumin, which shares structural similarities, is an active area of research. Schiff base, hydrazone, and oxime derivatives of such compounds, including their metal complexes, have shown increased potency in biological activities. This highlights the compound's potential applicability in developing novel therapeutic agents and underscores its importance in modern therapeutics (Omidi & Kakanejadifard, 2020).

Environmental and Agricultural Implications

The compound is also relevant in the context of its environmental and agricultural implications, particularly concerning herbicides like mesotrione. The review of mesotrione underscores the importance of such compounds in agriculture, their environmental fate, and their safety profiles. Understanding these aspects is crucial for ensuring the sustainable and safe use of such chemicals in agricultural practices, thereby indirectly linking to the broader class of compounds that this compound belongs to (Carles, Joly & Joly, 2017).

Mécanisme D'action

Target of Action

The primary target of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways. The specific nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in the transmission of signals in the brain and other areas of the body. Changes in this pathway can have significant effects on mood, reward, and motor control.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 .

Result of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam

Orientations Futures

The isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, have been investigated against blood cancer using K562 and Raji cell lines . The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

Propriétés

IUPAC Name |

2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLLHBILOHPSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565428 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156276-40-3 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

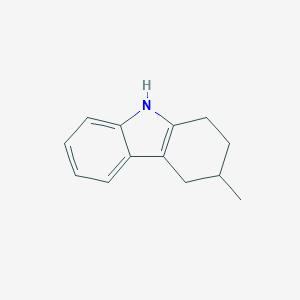

![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)

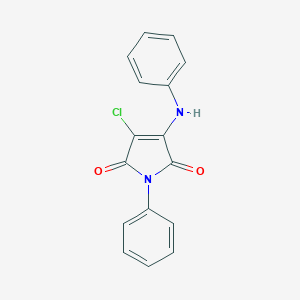

![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)

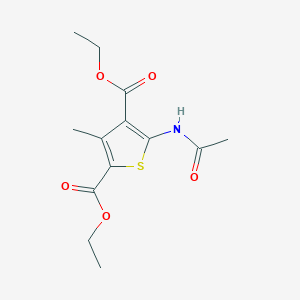

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)